molecular formula C12H8N2O4S B2712342 2,4-Dinitrophenyl phenyl sulfide CAS No. 2486-09-1

2,4-Dinitrophenyl phenyl sulfide

Cat. No. B2712342
CAS RN: 2486-09-1
M. Wt: 276.27
InChI Key: AEJUUUJRUDHVBS-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl phenyl sulfide (also known as 2,4-dinitro-1-(phenylsulfanyl)benzene ) is an organic compound with the molecular formula C₁₂H₈N₂O₄S . It falls under the class of dinitrophenyl derivatives and is characterized by its distinctive yellow color. This compound is commonly used as a derivatizing reagent for the analysis of aldehydes and ketones .


Synthesis Analysis

The synthesis of 2,4-Dinitrophenyl phenyl sulfide involves the reaction between 2,4-dinitrophenylhydrazine (DNPH) and an appropriate aryl halide (such as phenyl chloride or bromide). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The overall process is well-established and widely used in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,4-Dinitrophenyl phenyl sulfide consists of a phenyl ring substituted with both nitro groups and a sulfur atom . The arrangement of these functional groups contributes to its unique properties and reactivity. The compound’s structure is crucial for understanding its behavior in various chemical reactions .


Chemical Reactions Analysis

    Derivatization Reaction : As mentioned earlier, 2,4-Dinitrophenyl phenyl sulfide reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones . These derivatives are readily detectable by UV/Vis spectrometry or LC/MS, making them valuable for analytical purposes . Reduction Reactions : The nitro groups in the compound can undergo reduction to yield corresponding amino derivatives . These reactions are essential for modifying the compound’s properties or creating new derivatives .

Physical And Chemical Properties Analysis

  • Stability : It is relatively stable under ambient conditions but should be handled with care due to its reactivity .

Scientific Research Applications

Conformational Analysis

2,4-Dinitrophenyl phenyl sulfide has been studied for its conformational preferences. Saad, El-Bardan, and Hamed (1990) explored the conformation of 2,4-dinitrophenyl 4′-substituted phenyl sulfides, sulfoxides, and sulfones. Their research, using 1H-NMR and IR data, showed that the chemical shift of the ortho proton in the dinitro ring in sulfides is dependent on the nature of substituents present in the 4′-position, indicating the adoption of a skew conformation (Saad, El-Bardan, & Hamed, 1990).

Crystal and Solution Structure

The crystal and solution structure of 2,4-dinitrophenyl phenylsulfide was determined by X-ray crystallography and 13C-NMR spin-lattice relaxation measurements. Korp, Bernal, and Martin (1981) found that the compound's crystal structure is monoclinic, with two crystallographically independent molecules per asymmetric unit. This study also explored the molecular reorientation behaviors in the solution (Korp, Bernal, & Martin, 1981).

Mass Spectral Fragmentation Patterns

Saad, Hamed, and El-Bardan (1991) analyzed the mass spectral fragmentation patterns of various 2,4-dinitrophenyl-4′-substituted phenyl sulfides and sulfones. Their findings help in understanding the substituent effects under electron impact and in elucidating the structure of these compounds (Saad, Hamed, & El-Bardan, 1991).

Fluorescent Probes for Hydrogen Sulfide

2,4-Dinitrophenyl phenyl sulfide has been utilized in the development of fluorescent probes. Zhu et al. (2019) designed BODIPY-based fluorescent probes for imaging hydrogen sulfide, a molecule with significant biomedical significance. The probes, incorporating 2,4-dinitrophenyl phenyl sulfide, demonstrate large Stokes shifts and can be used for the detection of small biomolecules (Zhu, Wu, Guo, & Wang, 2019).

Synthesis and Crystallographic Characterization

Stenfors, Staples, Biros, and Ngassa (2020) focused on the synthesis and crystallographic characterization of X-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates. They developed a method to produce sulfonates using an aqueous base with a water-miscible solvent, providing insights into the synthesis and structural aspects of these compounds (Stenfors, Staples, Biros, & Ngassa, 2020).

Safety And Hazards

  • Environmental Impact : Dispose of it properly to prevent environmental contamination .

properties

IUPAC Name

2,4-dinitro-1-phenylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJUUUJRUDHVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrophenyl phenyl sulfide

Synthesis routes and methods

Procedure details

To a stirred mixture of 2,4-dinitrofluorobenzene, 5.69 ml (45 mmol) and potassium carbonate 6.3 g (45 mmol) in acetone was added benzenethiol 4.65 ml (45 mmol). The mixture was heated to reflux for 2 hours, cooled and the solvent removed under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated potassium carbonate, dried over sodium sulfate, filtered and the solvent removed under reduced pressure to give 7.0 g (56%) of 2,4-dinitrophenyl phenyl sulfide.
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6.3 g
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Citations

For This Compound
38
Citations
JF Bunnett, C Bernasconi - Journal of the American Chemical …, 1965 - ACS Publications
Rates of reactions of several 2, 4-dinitrophenyl ethers with piperidine, to form 2, 4-dinitrophenylpiperidine, have been measured as a function of sodium hydroxide concen-tration. The …
Number of citations: 89 pubs.acs.org
CF Bernasconi - The Journal of Organic Chemistry, 1967 - ACS Publications
Rates of reactions of 2, 4-dinitrophenyl phenyl ether with benzylamine and N-methylbenzylamine havebeen measured as a function of sodium hydroxide and of amine concentration. …
Number of citations: 31 pubs.acs.org
N Kharasch, R SWIDLER - The Journal of Organic Chemistry, 1954 - ACS Publications
Herz and Tarbell (1), as well as Bordwell, Andersen, and Pitt (2) have re-cently reported interesting new syntheses of thiophenols. The purpose of the present communication is to report …
Number of citations: 23 pubs.acs.org
N Kharasch, CM Buess, W King - Journal of the American …, 1953 - ACS Publications
In connection with an earlier study2 of the re-action of 2, 4-dinitrobenzenesulfenyl chloride, I, with aromatic systems under Friedel-Crafts conditions, it was noted that solutions of I in …
Number of citations: 43 pubs.acs.org
MF Ibrahim, HA Abdel-Reheem, SN Khattab… - International Journal of …, 2013 - academia.edu
The hydrazinolysis of 2, 4-dinitrophenyl acetate in methanol proceed exclusively through acyl-oxygen scission by a concerted mechanism. The reaction of 1-chloro-2, 4-dinitrobenzene …
Number of citations: 14 www.academia.edu
JF Bunnett, CF Bernasconi - Journal of Organic Chemistry, 1970 - ACS Publications
The rates of reactions of piperidine with several 2, 4-dinitrophenyl aryl ethers have been measured as functions of hydroxide ion and piperidine concentrations. The reactions of 2, 4-…
Number of citations: 0 pubs.acs.org
JF Bunnett, NS Nudelman - The Journal of Organic Chemistry, 1969 - ACS Publications
In five different kinds of systems designed to elicit evidence of acid catalysis ofthe reaction named in the title, no evidence of such catalysis has been found. No evidence was found …
Number of citations: 21 pubs.acs.org
T Nakabayashi, S Kawamura, T Horii, M Hamada - Chemistry Letters, 1976 - journal.csj.jp
The title reaction was carried out and the corresponding 2,4-dinitrophenyl sulfides were obtained. The scope of the reaction was examined, and visible and NMR spectra of the reaction …
Number of citations: 3 www.journal.csj.jp
TJ Wallace - Journal of the American Chemical Society, 1964 - ACS Publications
A detailed study on the oxidation of thiols by sulfoxides has been made. The reaction products are disulfides and sulfides (reduced sulfoxides). Of the sulfoxides investigated, dimethyl …
Number of citations: 203 pubs.acs.org
FG Bordwell, HM Andersen, BM Pitt - Journal of the American …, 1954 - ACS Publications
Alkyl-and aryllithium reagents were found to effect a 1, 2-elimination reaction with thiacyclopropanes giving rise to olefins and lithium mercaptides. This reaction constitutes a new …
Number of citations: 97 pubs.acs.org

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